molecular formula C38H47O7PS B1663449 Mitoquinone mesylate CAS No. 845959-50-4

Mitoquinone mesylate

カタログ番号: B1663449
CAS番号: 845959-50-4
分子量: 678.8 g/mol
InChIキー: GVZFUVXPTPGOQT-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミトキノンメシル酸塩は、ミトコンドリアを標的とし、抗酸化効果を発揮するように設計されたコエンザイムQ10の合成類似体です。1990年代後半にニュージーランドで初めて開発されました。 この化合物は、コエンザイムQ10と比較して、有意に生体利用率とミトコンドリアへの浸透性を向上させており、さまざまな医療用途の有望な候補となっています .

準備方法

合成経路と反応条件

ミトキノンメシル酸塩は、キノン部分とトリフェニルホスホニウム基を結合させる多段階プロセスによって合成されます。主なステップは以下のとおりです。

    キノン中間体の合成: これは、適切な前駆体を酸化してキノン構造を形成することを含みます。

    トリフェニルホスホニウム基の結合: これは、求核置換反応によって達成されます。この反応では、キノン中間体がトリフェニルホスフィンと反応します。

工業生産方法

ミトキノンメシル酸塩の工業生産には、合成経路のスケールアップが含まれ、高純度と高収率が確保されます。これには通常、以下が含まれます。

    反応条件の最適化: 温度、溶媒、反応時間は慎重に制御されます。

    精製プロセス: 再結晶やクロマトグラフィーなどの技術を使用して、高純度の最終生成物を得ます。

化学反応の分析

Quinone Intermediate Formation

The quinone structure is generated via oxidation of a suitable precursor (e.g., ubiquinone). This step establishes the antioxidant component of the molecule, which later interacts with mitochondrial ROS.

TPP Group Attachment

The TPP group is introduced through a nucleophilic substitution reaction, where the quinone intermediate reacts with triphenylphosphine. This step enhances mitochondrial targeting due to the lipophilic cationic nature of TPP+, enabling accumulation in the mitochondrial matrix .

Types of Chemical Reactions

This compound participates in several reaction types, driven by its structural components:

Reaction Type Key Features Mechanism
Oxidation Converts quinone to hydroquinoneReduction of quinone moiety
Reduction Oxidizes hydroquinone back to quinoneReversal of oxidation via mitochondrial electron transport chain
Substitution Modifies TPP groupNucleophilic attack by amines/thiols on the TPP moiety

The quinone-hydroquinone redox cycle is critical for its antioxidant activity, allowing continuous ROS neutralization.

Oxidation

  • Reagents : Hydrogen peroxide, potassium permanganate

  • Conditions : Mild acidic/basic environments, controlled temperature

Reduction

  • Reagents : Sodium borohydride, lithium aluminum hydride

  • Conditions : Inert atmospheres (e.g., nitrogen), low temperatures

Substitution

  • Reagents : Nucleophiles (e.g., amines, thiols)

  • Conditions : Mild conditions (e.g., room temperature, polar aprotic solvents)

The TPP group’s reactivity in substitution reactions is influenced by its cationic nature, which directs nucleophilic attack .

Hydroquinone Derivatives

Formed via quinone reduction, these derivatives retain antioxidant activity until re-oxidized in the mitochondrial electron transport chain .

Substituted Quinones

Generated from TPP group modifications, these derivatives vary in stability and mitochondrial targeting efficiency depending on substituent chemistry .

Stability and Metabolic Considerations

  • Plasma Stability : this compound exhibits rapid absorption (plasma concentration peaks within 4–24 hours post-administration) .

  • Mitochondrial Accumulation : The TPP+ moiety enables 100–1000-fold accumulation in mitochondria compared to cytoplasmic levels, driven by the mitochondrial membrane potential .

  • Redox Cycling : The quinone-hydroquinone cycle allows sustained antioxidant activity, with regeneration via mitochondrial enzymes .

Comparison of Reaction Pathways

Pathway Key Driver Outcome
Synthesis TPP conjugationMitochondrial-targeted antioxidant
Antioxidant Cycle Quinone-hydroquinone redoxContinuous ROS neutralization
Substitution Nucleophilic attackModified TPP derivatives

科学的研究の応用

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that MitoQ exhibits antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In vitro and in vivo experiments showed that MitoQ significantly reduced viral replication and exhibited anti-inflammatory effects through the Nrf2 pathway. These findings suggest that MitoQ could serve as a post-exposure prophylactic treatment for COVID-19, especially in light of the ongoing pandemic and evolving variants .

Neuroprotection in Alzheimer’s Disease

MitoQ has been investigated for its neuroprotective effects in Alzheimer's disease models. It has been shown to reduce oxidative damage, improve mitochondrial function, and enhance cognitive performance in aged mice. Specifically, MitoQ administration led to decreased levels of amyloid-beta peptides and mitigated synaptic loss, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Muscle Preservation in Aging

A study focusing on age-related muscle atrophy found that long-term administration of MitoQ improved muscle mass and function in older mice. By addressing mitochondrial redox changes associated with aging, MitoQ treatment helped preserve muscle integrity and counteract sarcopenia, suggesting its applicability in geriatric medicine .

Sepsis-Induced Diaphragm Dysfunction

MitoQ has shown promise in treating diaphragm dysfunction related to sepsis, a condition that significantly contributes to respiratory failure in critically ill patients. In mouse models, MitoQ administration preserved diaphragm force generation and mitochondrial function during sepsis, indicating its potential role as a therapeutic agent in critical care settings .

HIV-Associated Mitochondrial Dysfunction

In preclinical models of HIV infection, MitoQ was found to alleviate mitochondrial dysfunction associated with the disease. Treatment with MitoQ improved mitochondrial DNA ratios in end organs and reduced markers of neuroinflammation, suggesting its utility as a supportive therapy for patients with HIV-related complications .

Comprehensive Data Table

Application AreaKey FindingsReference
Antiviral ActivityReduces SARS-CoV-2 replication; anti-inflammatory effects via Nrf2 pathway
NeuroprotectionDecreases oxidative damage; improves cognitive function; reduces amyloid-beta levels
Muscle PreservationEnhances muscle mass and function; mitigates sarcopenia in aging mice
Sepsis-Induced Diaphragm DysfunctionPreserves diaphragm function; improves mitochondrial activity during sepsis
HIV-Associated Mitochondrial DysfunctionImproves mitochondrial DNA ratios; reduces neuroinflammation markers

Case Studies

  • COVID-19 Prophylaxis : A study conducted on K18-hACE2 mice demonstrated that MitoQ treatment significantly reduced viral load post-infection, showcasing its potential as an antiviral agent against COVID-19 variants.
  • Alzheimer's Disease Model : In aged mice treated with MitoQ, researchers observed notable improvements in cognitive tests alongside reduced oxidative stress markers, supporting the hypothesis that mitochondrial targeting can ameliorate neurodegenerative processes.
  • Sepsis Treatment : In experiments involving cecal ligation puncture models, administration of MitoQ resulted in preserved diaphragm force generation compared to untreated controls, highlighting its therapeutic benefits in critically ill patients.

作用機序

ミトキノンメシル酸塩は、ミトコンドリアを標的とすることで効果を発揮し、そこで抗酸化剤として作用します。この化合物の独自の構造により、ミトコンドリア膜を透過し、オルガネラ内に蓄積することができます。 内部に入ると、活性酸素種(ROS)を中和し、ミトコンドリア成分の酸化損傷を防ぐことで、酸化ストレスを軽減します . 分子標的は、ミトコンドリア膜と電子伝達系に関与する酵素が含まれます。

類似化合物の比較

類似化合物

    イデベノン: 抗酸化作用を有する、コエンザイムQ10の別の合成類似体です。

    ニコチンアミドモノヌクレオチド: NAD+生合成に関与する化合物で、抗老化効果の可能性があります。

    ピロロキノリンキノン: 抗酸化作用と神経保護作用を有するレドックス補酵素です。

ミトキノンメシル酸塩の独自性

ミトキノンメシル酸塩は、他の類似化合物と比較して、強化されたミトコンドリアの標的化と生体利用率によって際立っています。 ミトコンドリアに特異的に蓄積し、酸化ストレスを効果的に軽減する能力は、研究および治療用途のためのユニークで価値のある化合物となっています .

類似化合物との比較

Similar Compounds

Uniqueness of Mitoquinone Mesylate

This compound stands out due to its enhanced mitochondrial targeting and bioavailability compared to other similar compounds. Its ability to specifically accumulate in mitochondria and effectively reduce oxidative stress makes it a unique and valuable compound for research and therapeutic applications .

生物活性

Mitoquinone mesylate (Mito-MES) is a mitochondria-targeted antioxidant that has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases and viral infections like COVID-19. This article delves into the biological activity of Mito-MES, highlighting its mechanisms of action, efficacy in various models, and implications for future research.

This compound is a derivative of coenzyme Q10, conjugated with triphenylphosphonium (TPP), which facilitates its accumulation in mitochondria. The chemical structure can be represented as:

Mito MES=[10(4,5dimethoxy2methyl3,6dioxo1,4cyclohexadien1yl)decyl]TPP\text{Mito MES}=[10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)decyl]\text{TPP}

The TPP moiety enhances the compound's ability to cross lipid membranes and accumulate in the negatively charged mitochondrial matrix, where it acts as a potent scavenger of reactive oxygen species (ROS) and mitigates oxidative stress .

Antiviral Activity

Recent studies have demonstrated that Mito-MES exhibits significant antiviral properties against SARS-CoV-2. In preclinical models, it has been shown to:

  • Inhibit Viral Replication : Mito-MES reduced viral load and mitigated inflammation in lung epithelial cells infected with SARS-CoV-2. This effect is attributed to its ability to scavenge ROS and activate the Nrf2 pathway, which enhances host defense mechanisms .
  • Reduce Inflammatory Cytokines : Treatment with Mito-MES led to a significant decrease in pro-inflammatory cytokines such as IL-6 and IL-1β in infected mice models. The reduction was observed as early as three days post-infection .

Table 1: Summary of Antiviral Effects of this compound

StudyModelKey Findings
hACE2-HEK293T cellsPotent antiviral activity against SARS-CoV-2 variants
K18-hACE2 miceSignificant reduction in viral load and inflammatory markers

Anti-inflammatory Effects

Mito-MES has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to:

  • Modulate Immune Response : By reducing levels of inflammatory mediators, Mito-MES may help alleviate symptoms associated with excessive immune responses during viral infections .

Effects on Mitochondrial Function

While Mito-MES is primarily recognized for its antioxidant properties, studies have shown mixed results regarding its impact on mitochondrial function:

  • Oxidative Stress Reduction : In various disease models, Mito-MES has been effective in reducing oxidative damage and improving mitochondrial function .
  • Skeletal Muscle Aging : A study assessing long-term administration in aging mice found no significant improvements in muscle mass or function despite expectations based on its antioxidant capabilities. This suggests that while it may reduce oxidative stress, it does not necessarily translate into functional benefits in all contexts .

Table 2: Impact of this compound on Mitochondrial Function

StudyParameter AssessedResult
Muscle MassNo significant change with treatment
Oxidative StressSignificant reduction in oxidative carbonylation

Case Studies and Research Findings

  • COVID-19 Research : A notable study highlighted the effectiveness of Mito-MES as a potential therapeutic agent against COVID-19. It demonstrated antiviral effects both in vitro and in vivo, suggesting its utility as a post-exposure prophylactic treatment .
  • Neurodegenerative Diseases : Other research has indicated that Mito-MES can protect against neurodegeneration by reducing oxidative stress markers and improving mitochondrial function in models of Alzheimer's disease .

特性

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFUVXPTPGOQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233573
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845959-50-4
Record name Mitoquinone mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitoquinone mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOQUINONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitoquinone mesylate
Reactant of Route 2
Reactant of Route 2
Mitoquinone mesylate
Reactant of Route 3
Reactant of Route 3
Mitoquinone mesylate
Reactant of Route 4
Reactant of Route 4
Mitoquinone mesylate
Reactant of Route 5
Reactant of Route 5
Mitoquinone mesylate
Reactant of Route 6
Mitoquinone mesylate
Customer
Q & A

Q1: How does Mitoquinone mesylate target mitochondria?

A1: this compound achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]

Q2: What is the primary mechanism of action of this compound once inside mitochondria?

A2: Once inside the mitochondria, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]

Q3: What are the downstream effects of this compound’s antioxidant activity?

A3: By reducing mitochondrial ROS, this compound has been shown to:

  • Improve mitochondrial respiration and ATP production. []
  • Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]
  • Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]
  • Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []

Q6: Has the stability of this compound been studied under various conditions?

A6: Yes, studies have investigated the stability of this compound under different conditions. For instance, research has shown that encapsulating this compound in beta-cyclodextrin can improve its stability and bioavailability. []

Q7: What in vitro models have been used to study the effects of this compound?

A7: Various cell lines have been used to investigate the effects of this compound. These include:

  • C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []
  • Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]
  • Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []

Q8: What in vivo models have been employed to evaluate this compound's therapeutic potential?

A8: Several animal models have been used to assess the efficacy of this compound, including:

  • Mouse models of allergic asthma: To study the impact of this compound on airway inflammation and hyperreactivity. []
  • Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of this compound. []
  • Mouse models of liver fibrosis: To assess the ability of this compound to mitigate fibrosis and mitochondrial damage. []
  • Mouse models of maternal cigarette smoke exposure: To study the potential of this compound in mitigating metabolic dysfunction and hepatic damage in offspring. []

Q9: Have any clinical trials been conducted with this compound?

A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of this compound in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。